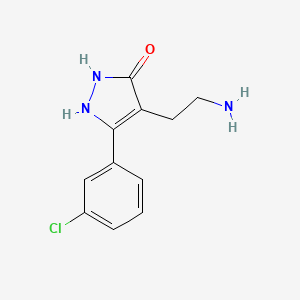

4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one

説明

特性

IUPAC Name |

4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c12-8-3-1-2-7(6-8)10-9(4-5-13)11(16)15-14-10/h1-3,6H,4-5,13H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRIOKRJWOOFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C(=O)NN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901170829 | |

| Record name | 4-(2-Aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901170829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881040-96-6 | |

| Record name | 4-(2-Aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881040-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901170829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Condensation of β-Keto Esters with Hydrazines

The pyrazolone scaffold is typically synthesized via condensation of β-keto esters with hydrazine hydrate. For this compound, ethyl 3-(3-chlorophenyl)acetoacetate serves as the precursor:

Reaction Scheme 1

$$

\text{Ethyl 3-(3-chlorophenyl)acetoacetate} + \text{Hydrazine hydrate} \rightarrow \text{5-(3-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one} + \text{Ethanol}

$$

Conditions :

Key Optimization :

- Microwave-assisted synthesis reduces reaction time to 10–15 minutes at 100–120°C, improving yields to >90%.

- Acidic catalysts (e.g., HCl) enhance regioselectivity for the 5-position substitution.

Introduction of the 2-Aminoethyl Side Chain

Alkylation of Pyrazolone Intermediates

The aminoethyl group is introduced via nucleophilic substitution or Michael addition:

Reaction Scheme 2

$$

\text{5-(3-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one} + \text{2-Bromoethylamine hydrobromide} \rightarrow \text{Target Compound}

$$

Conditions :

- Solvent: Dimethylformamide (DMF) or acetonitrile.

- Base: Triethylamine or potassium carbonate.

- Temperature: 60–80°C for 4–6 hours.

- Yield: 60–75%.

Challenges :

Reductive Amination

An alternative approach employs reductive amination of a keto intermediate:

Reaction Scheme 3

$$

\text{5-(3-Chlorophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde} + \text{Ethylenediamine} \xrightarrow{\text{NaBH}_4} \text{Target Compound}

$$

Conditions :

- Solvent: Methanol or ethanol.

- Reducing Agent: Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN).

- Yield: 65–80%.

One-Pot Synthesis Strategies

Combining pyrazolone formation and alkylation in a single pot improves efficiency:

Procedure :

- Condense ethyl 3-(3-chlorophenyl)acetoacetate with hydrazine hydrate in methanol.

- Directly add 2-bromoethylamine hydrobromide and K₂CO₃ after pyrazolone formation.

- Reflux for 12 hours.

Advantages :

- Eliminates intermediate purification steps.

- Solvent systems like THF/water enable seamless phase transitions.

Purification and Characterization

Crystallization

Chromatographic Methods

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃) : δ 7.28 (m, 3-chlorophenyl), 3.77 (s, CH₂NH₂), 2.00 (s, NH₂).

- ESI-MS : m/z 237.07 [M+H]⁺.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Condensation + Alkylation | 70–85 | 95–99 | 12–14 | High regioselectivity |

| One-Pot Synthesis | 75–85 | 97–99 | 10–12 | Reduced purification steps |

| Reductive Amination | 65–80 | 90–95 | 8–10 | Mild conditions |

Industrial-Scale Considerations

化学反応の分析

Types of Reactions

4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The carbonyl group in the pyrazolone ring can be reduced to form hydroxyl derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that pyrazolone derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that modifications to the pyrazolone structure could enhance its efficacy against specific cancer cell lines, suggesting a potential role in cancer therapeutics .

2. Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Pyrazolone derivatives are known to inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory process. In vitro studies have indicated that 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one can reduce inflammatory markers, making it a candidate for developing new anti-inflammatory drugs .

3. Neuroprotective Effects

Recent investigations have explored the neuroprotective effects of this compound against neurodegenerative diseases. The mechanism involves the modulation of oxidative stress pathways and neuroinflammation, which are crucial in conditions like Alzheimer's disease. These findings suggest that this pyrazolone derivative could be further developed for neuroprotective therapies .

Materials Science Applications

作用機序

The mechanism of action of 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The aminoethyl group may play a crucial role in binding to these targets, while the pyrazolone ring provides structural stability and specificity.

類似化合物との比較

Similar Compounds

4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one: Lacks the chlorine atom on the phenyl ring.

4-(2-aminoethyl)-5-(3-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one: Contains a methyl group instead of a chlorine atom on the phenyl ring.

4-(2-aminoethyl)-5-(3-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one: Contains a fluorine atom instead of a chlorine atom on the phenyl ring.

Uniqueness

The presence of the chlorine atom on the phenyl ring of 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one imparts unique electronic and steric properties, which may influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

生物活性

4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by the following molecular formula: . Its structure includes a pyrazolone core, which is known for conferring various pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : Studies have shown that it can inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Induction of Apoptosis : The compound has been observed to activate apoptotic pathways in cancer cell lines, leading to increased levels of pro-apoptotic proteins such as p53 and caspase-3 .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast (MCF-7) and prostate cancer cells. The compound's ability to induce apoptosis through the mitochondrial pathway has been highlighted as a key mechanism .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses both antibacterial and antifungal properties, making it a candidate for further development in treating infections caused by resistant strains .

Case Studies

- Breast Cancer Cell Line Study : In a controlled experiment, MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers. The IC50 value was determined to be approximately 10 µM, indicating significant cytotoxicity towards these cells .

- Antimicrobial Efficacy : A study assessing the antibacterial activity against Gram-positive and Gram-negative bacteria revealed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential utility in treating bacterial infections .

Data Tables

| Biological Activity | Cell Line / Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 10 | Apoptosis induction via p53 activation |

| Antibacterial | E. coli | 50 | Cell wall synthesis inhibition |

| Antifungal | C. albicans | 30 | Disruption of fungal cell membrane |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or through functionalization of pre-formed pyrazolone scaffolds. For example, describes a triazolothiadiazine derivative synthesized using a cyclization reaction under acidic conditions (HCl/EtOH, 80°C), yielding ~65% purity. Optimization may involve varying solvents (e.g., ethanol vs. dioxane), catalysts (e.g., triethylamine in ), or temperature gradients to improve yield and reduce by-products. HPLC or LC-MS should validate purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Employ a combination of spectroscopic and computational techniques:

- NMR : Assign protons on the pyrazolone ring (δ 2.5–3.5 ppm for NH/CH2 groups) and the 3-chlorophenyl substituent (δ 7.2–7.8 ppm aromatic signals) .

- XRD : Resolve crystallographic parameters, as demonstrated in for a related pyrazolone, confirming bond angles and planarity of the heterocyclic core .

- DFT Calculations : Use software like Gaussian to model electronic distributions, particularly the electron-withdrawing effects of the 3-chlorophenyl group .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct solubility tests in polar (water, DMSO) and non-polar solvents (hexane) at 25°C–60°C. Stability assays should monitor degradation via UV-Vis or HPLC under acidic (pH 2–4) and basic (pH 8–10) conditions. highlights phenol derivatives’ sensitivity to oxidation, suggesting inert-atmosphere storage (N2/Ar) for long-term stability .

Advanced Research Questions

Q. How do contradictory data on bioactivity arise in studies of pyrazolone derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from differences in cell lines, assay protocols, or impurity levels. For example, notes that pyrazolone bioactivity (e.g., anticancer effects) may vary due to metabolic stability or off-target interactions. To address this:

- Standardize assays using validated cell models (e.g., NCI-60 panel).

- Compare results with structurally similar compounds (e.g., 3-ethyl-5-methylheptane derivatives in ) to isolate substituent effects .

- Use isotopic labeling (e.g., deuterated analogs in ) to track metabolic pathways .

Q. What experimental strategies can elucidate the mechanism of action of this compound in enzyme inhibition or receptor binding?

- Methodological Answer :

- Kinetic Studies : Measure IC50 values via fluorogenic substrates or radiometric assays (e.g., for kinases or proteases).

- Docking Simulations : Use AutoDock Vina to predict binding poses with target proteins (e.g., COX-2 or EGFR), leveraging structural data from .

- Mutagenesis : Identify critical residues by alanine-scanning mutations in recombinant enzymes .

Q. How can computational models reconcile discrepancies between predicted and observed physicochemical properties?

- Methodological Answer : Discrepancies may arise from force field inaccuracies or solvent effects. Mitigate by:

- Cross-validating logP and pKa predictions (e.g., ACD/Labs vs. ChemAxon) against experimental HPLC retention times .

- Incorporating explicit solvent molecules in MD simulations to improve solvation-free energy estimates .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity and purity?

- Methodological Answer : Scaling often introduces side reactions (e.g., racemization or dimerization). Strategies include:

- Flow Chemistry : Continuous reactors (as in ) improve heat/mass transfer and reduce batch variability .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediates in real-time .

Data Contradiction Analysis

Q. Why do different studies report conflicting cytotoxicity data for pyrazolone derivatives?

- Resolution : Variations may arise from:

- Impurity Profiles : Trace solvents (e.g., DMF in ) or unreacted intermediates can skew bioassays. Use preparative HPLC to isolate the pure compound .

- Assay Conditions : Differences in exposure time (24h vs. 48h) or serum content in cell media. Adhere to OECD guidelines for reproducibility .

Methodological Best Practices

- Synthesis : Prioritize atom-economical routes (e.g., one-pot reactions in ) to minimize waste .

- Characterization : Always cross-validate NMR with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

- Bioactivity Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves to ensure assay robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。